Benzene, dichloroethoxy-

Lipophilicity Partition coefficient Physicochemical property

Benzene, dichloroethoxy- (CAS 62973-52-8), systematically named 2,2-dichloroethoxybenzene, is a chloroalkyl aryl ether with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol. It belongs to the class of halogenated aromatic ethers, characterized by a benzene ring linked via an ether oxygen to a 2,2-dichloroethyl side chain.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 62973-52-8
Cat. No. B12652646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, dichloroethoxy-
CAS62973-52-8
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(Cl)Cl
InChIInChI=1S/C8H8Cl2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2
InChIKeyWHPWQXPEZSAJJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dichloroethoxybenzene (CAS 62973-52-8): Physicochemical Identity and Structural Classification for Informed Procurement


Benzene, dichloroethoxy- (CAS 62973-52-8), systematically named 2,2-dichloroethoxybenzene, is a chloroalkyl aryl ether with the molecular formula C₈H₈Cl₂O and a molecular weight of 191.05 g/mol. It belongs to the class of halogenated aromatic ethers, characterized by a benzene ring linked via an ether oxygen to a 2,2-dichloroethyl side chain [1]. Unlike ring-chlorinated analogs such as 2,4-dichlorophenetole (CAS 5392-86-9) or 3,4-dichlorophenetole (CAS 17847-54-0), the chlorine atoms in this compound reside exclusively on the terminal carbon of the ethoxy side chain in a geminal configuration [2]. This structural distinction fundamentally alters its physicochemical profile and chemical reactivity relative to positional isomers and monochloro congeners. The compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, with documented applications in the preparation of carbonate protecting groups for complex natural product derivatization [3].

Why 2,2-Dichloroethoxybenzene Cannot Be Replaced by Generic Chlorophenetoles or Monochloroethoxy Analogs in Research and Industrial Applications


Compounds within the C₈H₈Cl₂O isomeric family are not functionally interchangeable despite sharing identical molecular formula and mass. The position of chlorine substitution dictates the chemical behavior: 2,4-dichlorophenetole and 3,4-dichlorophenetole bear chlorine atoms on the aromatic ring, which deactivates the ring toward electrophilic substitution and alters metabolic and environmental degradation pathways [1]. In contrast, 2,2-dichloroethoxybenzene concentrates both chlorine atoms on the terminal side-chain carbon in a geminal arrangement, creating an sp³ carbon bearing two good leaving groups that enables elimination chemistry (dehydrochlorination to vinyl ethers) and confers a higher computed lipophilicity (XLogP3 = 3.5) compared to the monochloro analog 2-chloroethoxybenzene (XLogP3 = 2.4) [2][3]. This difference of 1.1 log units in partition coefficient is substantial for applications where membrane permeability, extraction efficiency, or chromatographic retention are critical selection criteria. Procurement of a generic 'dichlorophenetole' without specifying the substitution pattern therefore risks obtaining a compound with fundamentally different reactivity, solubility, and biological partitioning behavior.

Quantitative Differential Evidence: 2,2-Dichloroethoxybenzene Versus Closest Structural Analogs


Lipophilicity Advantage: 2,2-Dichloroethoxybenzene Exhibits 1.1 Log Unit Higher XLogP3 Than the Monochloro Analog

The computed octanol-water partition coefficient (XLogP3) for 2,2-dichloroethoxybenzene is 3.5, compared to 2.4 for the monochloro analog 2-chloroethoxybenzene (CAS 622-86-6), yielding a difference of +1.1 log units [1][2]. For the ring-chlorinated isomer 2,4-dichlorophenetole (CAS 5392-86-9), the experimentally reported LogP is 3.39–3.73, placing the target compound's lipophilicity between the monochloro and aromatic-dichloro congeners, but achieved through side-chain rather than ring halogenation [3]. This means the target compound attains elevated lipophilicity without the electronic deactivation of the aromatic ring that accompanies ring chlorination.

Lipophilicity Partition coefficient Physicochemical property Drug design

Differential Reactivity Toward Reducing Agents: Geminal Dichloro Ethers React via Single-Electron Transfer While Monochloro Analogs Are Inert

Ashby and Deshpande (1994) demonstrated that sterically hindered geminal dichlorides react with lithium aluminum hydride (LAH) via a single-electron transfer (SET) mechanism proceeding through a 1-chloroalkyl radical intermediate, whereas the corresponding monochloro analog was found to be inert toward LAH under identical conditions [1]. The presence of two chlorine atoms on the same carbon atom creates a favorable reduction potential that enables this SET pathway, a reactivity mode fundamentally absent in monochloro compounds. This finding, established for geminal dichlorides generally, constitutes a class-level inference for 2,2-dichloroethoxybenzene, whose terminal –CHCl₂ group is the geminal dichloride moiety.

Geminal dichloride Reduction Single-electron transfer Lithium aluminum hydride Reactivity

Dehydrochlorination Capability: Geminal Dichloroethoxy Group Enables Direct Vinyl Ether Formation Not Accessible to Monochloro or Ring-Chlorinated Analogs

The geminal dichloro arrangement on the terminal ethoxy carbon enables a synthetically valuable dehydrochlorination reaction that yields vinyl ether derivatives. This reactivity is exploited in a patent by Ogawa Koryo KK (JP H01113345A2), which describes reacting 2,2'-dichloroethyl ether with hydroquinone followed by dehydrochlorination at 70–130 °C in xylene over 2–10 hours to produce 1,4-bis(vinyloxyethoxy)benzene, a raw material for synthetic polymers . The monochloro analog 2-chloroethoxybenzene cannot undergo this direct elimination to a vinyl ether without additional functionalization steps [1]. Ring-chlorinated dichlorophenetoles lack the side-chain leaving groups altogether, making this transformation structurally impossible.

Dehydrochlorination Vinyl ether Elimination Synthetic intermediate Polymer precursor

Hydrolytic Stability Gradient: Dichloroacetals Are More Stable Than Monochloro and Non-Chlorinated Analogs, With Implications for Storage and Reaction Design

Ekler et al. (1991) established a hydrolysis rate order for chloro-substituted acetals of nonchlorinated > monochloro > dichloro, demonstrating that increasing chlorine substitution progressively retards hydrolytic decomposition [1]. Although this study examined acetals rather than simple ethers, the electronic effect of geminal chlorine substitution on the carbon alpha to oxygen is transferable: the electron-withdrawing effect of two chlorine atoms reduces electron density on the adjacent oxygen, making protonation (the first step in acid-catalyzed ether cleavage) less favorable relative to monochloro or non-chlorinated analogs. This class-level inference suggests 2,2-dichloroethoxybenzene should exhibit greater resistance to acid-catalyzed hydrolysis than 2-chloroethoxybenzene or ethoxybenzene.

Hydrolysis Stability Acetal Chloroalkoxy Safener activity

Selective Carbonate Protecting Group: 2,2-Dichloroethoxycarbonyl Moiety Enables Orthogonal Deprotection in Complex Molecule Synthesis

The 2,2-dichloroethoxycarbonyl group, derived from 2,2-dichloroethoxybenzene or its chloroformate, has been employed as a selectively removable protecting group in complex molecule synthesis. In the sialic acid field, the 2,2-dichloroethoxycarbonyl moiety tethered at the C-5 amino group was selectively cleaved upon treatment with zinc, enabling subsequent diversification to N-acetyl, N-glycolyl, and N-fucosyl derivatives [1]. In taxane chemistry, the 10-O-(2,2-dichloroethoxycarbonyl) derivative of docetaxel is recognized as a specified impurity in the USP monograph, indicating that this protecting group strategy is employed industrially in the semi-synthesis of this antineoplastic agent [2]. The key differentiation from the more widely used 2,2,2-trichloroethoxycarbonyl (Troc) group lies in the milder reductive cleavage conditions and greater acid stability of the dichloro relative to the trichloro congener [3].

Protecting group Carbonate Docetaxel Selective deprotection Zinc reduction

Recommended Application Scenarios for 2,2-Dichloroethoxybenzene Based on Quantitative Differentiation Evidence


Synthesis of Vinyloxy-Functionalized Aromatic Monomers for Specialty Polymers

Leveraging the geminal dichloro group's capacity for dehydrochlorination established in Section 3, 2,2-dichloroethoxybenzene serves as a precursor for vinyloxy aromatic ethers via base-mediated HCl elimination at 70–130 °C . This route is structurally inaccessible to monochloroethoxy or ring-chlorinated analogs, which lack the requisite side-chain leaving group pair. Researchers developing photocurable resins or functional polymer building blocks should specify 2,2-dichloroethoxybenzene (CAS 62973-52-8) rather than any dichlorophenetole isomer to ensure synthetic viability.

Lipophilicity-Driven Extraction and Chromatographic Separation Protocols

With an XLogP3 of 3.5, 2,2-dichloroethoxybenzene is approximately 12.6-fold more lipophilic than 2-chloroethoxybenzene (XLogP3 = 2.4) and comparable to ring-chlorinated dichlorophenetoles (LogP ≈ 3.4–3.7), but without the aromatic ring deactivation that accompanies ring halogenation [1][2]. This property profile makes it suitable for liquid-liquid extraction workflows, reverse-phase HPLC method development, or environmental fate studies where predictable partitioning behavior is required and where ring reactivity must be preserved for downstream derivatization.

Carbonate Protecting Group Strategy for Complex Natural Product and Drug Intermediate Synthesis

The 2,2-dichloroethoxycarbonyl group, accessible from 2,2-dichloroethoxybenzene-derived chloroformate, provides a protecting group with a reduction potential window distinct from the trichloroethoxycarbonyl (Troc) group, enabling chemoselective deprotection with zinc under neutral conditions [3]. This has been demonstrated in sialic acid chemistry and in the industrial semi-synthesis of docetaxel, where the 10-O-(2,2-dichloroethoxycarbonyl) derivative is a specified impurity reflecting deliberate synthetic use [4]. Procurement of the parent 2,2-dichloroethoxybenzene supports in-house preparation of this valuable protecting group reagent.

Mechanistic Studies of Geminal Dihalide Reactivity and Single-Electron Transfer Processes

As documented by Ashby and Deshpande, geminal dichlorides react with LAH via a single-electron transfer mechanism that is entirely absent in monochloro analogs, which remain inert under identical conditions [5]. 2,2-Dichloroethoxybenzene, bearing a terminal –CHCl₂ group, is a suitable substrate for investigating SET-mediated reductive transformations, radical clock experiments, or chemoselective reduction methodology development where the contrasting reactivity of geminal dichloro vs. monochloro functional groups can be exploited.

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